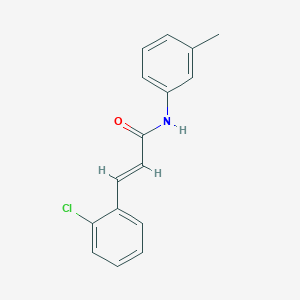

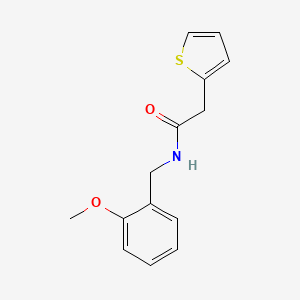

![molecular formula C17H15N3O4 B5504612 5-[(2,4-dimethylphenoxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5504612.png)

5-[(2,4-dimethylphenoxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related 1,2,4-oxadiazole derivatives involves several key steps, starting from basic aromatic compounds to the final oxadiazole core. For example, a precursor synthesis involves the reaction of 2,4-dimethylcarbolic acid with ethyl 2-bromoacetate, followed by transformations through hydrazide to the oxadiazole derivative (Rasool et al., 2016). These steps highlight the versatility and complexity of synthesizing oxadiazole compounds, including the one .

Scientific Research Applications

Corrosion Inhibition 5-[(2,4-dimethylphenoxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole derivatives have been investigated for their corrosion inhibition properties. For instance, synthesized oxadiazole derivatives, including variations of oxadiazole structures, have demonstrated significant efficacy in preventing mild steel dissolution in acidic environments. These derivatives act as benign agents, offering a blend of experimental and theoretical approaches to understand their interaction with metal surfaces and their inhibitory mechanism, which involves adsorption and formation of protective layers on the metal surface (Kalia et al., 2020).

Antimicrobial and Anti-Proliferative Activities The oxadiazole core, especially when combined with various substituents, has shown promising antimicrobial and anti-proliferative activities. Derivatives of 1,3,4-oxadiazole, including those with nitrophenyl moieties, have been synthesized and evaluated for their efficacy against various pathogenic microorganisms and cancer cell lines. These studies reveal that such compounds can serve as potent agents in the treatment and management of infectious diseases and cancer, showcasing a broad spectrum of biological activities (Al-Wahaibi et al., 2021).

Antioxidant Properties Compounds featuring the 5-[(2,4-dimethylphenoxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole scaffold have also been explored for their antioxidant capabilities. These studies focus on understanding how such compounds can scavenge free radicals, thereby contributing to the protection against oxidative stress-related damage. The antioxidant activity is often assessed through various in vitro assays, comparing the efficacy of these compounds to standard antioxidants. The results from these studies indicate the potential of oxadiazole derivatives in mitigating oxidative stress, which is a critical factor in numerous diseases and aging processes (Shehzadi et al., 2018).

properties

IUPAC Name |

5-[(2,4-dimethylphenoxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O4/c1-11-6-7-15(12(2)8-11)23-10-16-18-17(19-24-16)13-4-3-5-14(9-13)20(21)22/h3-9H,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJLKJOCVAXUQFQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OCC2=NC(=NO2)C3=CC(=CC=C3)[N+](=O)[O-])C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-({3-[5-(1H-imidazol-1-ylmethyl)-4-methyl-4H-1,2,4-triazol-3-yl]piperidin-1-yl}carbonyl)-4H-thieno[3,2-b]pyrrole](/img/structure/B5504547.png)

![5-(3,4-dichlorophenyl)-N-(5-methyl-3-isoxazolyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5504561.png)

![2-{[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5504579.png)

![(1S*,5R*)-3-{[5-(ethylthio)-2-thienyl]carbonyl}-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5504587.png)

![[1-(3-chloro-4-ethoxybenzyl)-3-propylpiperidin-3-yl]methanol](/img/structure/B5504605.png)

![[3-(cyclopropylmethyl)-1-(4,4,4-trifluorobutanoyl)piperidin-3-yl]methanol](/img/structure/B5504617.png)

![(1R*,5R*)-6-[(3-cyclopropyl-1H-pyrazol-5-yl)carbonyl]-N,N-dimethyl-3,6-diazabicyclo[3.2.2]nonane-3-sulfonamide](/img/structure/B5504628.png)

![N-[4-(aminosulfinyl)phenyl]-2-methoxybenzamide](/img/structure/B5504644.png)